(E)-1-(5-methylfuran-2-yl)-3-(4-nitroanilino)prop-2-en-1-one
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Overview
Description
(E)-1-(5-methylfuran-2-yl)-3-(4-nitroanilino)prop-2-en-1-one is an organic compound that belongs to the class of enones. This compound is characterized by the presence of a furan ring, a nitroaniline group, and a conjugated enone system. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-methylfuran-2-yl)-3-(4-nitroanilino)prop-2-en-1-one typically involves the condensation of 5-methylfuran-2-carbaldehyde with 4-nitroaniline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The base, often sodium hydroxide or potassium carbonate, facilitates the formation of the enone by deprotonating the intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-methylfuran-2-yl)-3-(4-nitroanilino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The enone system can undergo nucleophilic addition reactions, where nucleophiles such as amines or thiols add to the carbon-carbon double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted enones depending on the nucleophile used.
Scientific Research Applications
(E)-1-(5-methylfuran-2-yl)-3-(4-nitroanilino)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of (E)-1-(5-methylfuran-2-yl)-3-(4-nitroanilino)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(5-methylfuran-2-yl)-3-(4-aminophenyl)prop-2-en-1-one: Similar structure but with an amino group instead of a nitro group.
(E)-1-(5-methylfuran-2-yl)-3-(4-chloroanilino)prop-2-en-1-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(E)-1-(5-methylfuran-2-yl)-3-(4-nitroanilino)prop-2-en-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the furan ring and the nitroaniline moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-(4-nitroanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-10-2-7-14(20-10)13(17)8-9-15-11-3-5-12(6-4-11)16(18)19/h2-9,15H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAPMXYDNIGCJT-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CNC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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